4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes difluoromethyl, dimethylphenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, dimethylphenyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include fluorinating agents, methylating agents, and aromatic substitution reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting difluoromethyl to methyl.
Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and Friedel-Crafts catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
- 2,7-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
Uniqueness
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine stands out due to its combination of difluoromethyl, dimethylphenyl, and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18F3N3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C22H18F3N3/c1-12-8-9-15(10-13(12)2)18-11-16(21(24)25)20-14(3)27-28(22(20)26-18)19-7-5-4-6-17(19)23/h4-11,21H,1-3H3 |
InChI Key |
VNMIOKRXWZHGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4F)C)C(=C2)C(F)F)C |
Origin of Product |
United States |
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